3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid is a compound that combines a morpholine ring with an oxadiazole moiety, specifically the 1,2,4-oxadiazole. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activities associated with oxadiazole derivatives.
The compound can be synthesized through various chemical reactions involving morpholine and oxadiazole precursors. Research has indicated that oxadiazoles can be synthesized using different methods, including cyclo-condensation reactions and other synthetic strategies aimed at producing heterocyclic compounds.
3-(1,2,4-Oxadiazol-5-yl)morpholine is classified as a heterocyclic organic compound. It contains both nitrogen and oxygen atoms in its structure, which are common features in compounds with biological activity. The trifluoroacetic acid component serves as a counterion or solvent in various synthesis protocols.
The synthesis of 3-(1,2,4-oxadiazol-5-yl)morpholine typically involves the following methods:
For instance, one common procedure involves mixing morpholine with a precursor oxadiazole in the presence of trifluoroacetic acid under controlled temperature conditions to yield the desired product. The reaction conditions such as temperature, time, and concentration of reagents are critical for optimizing yield and purity.
The molecular structure of 3-(1,2,4-oxadiazol-5-yl)morpholine features a morpholine ring attached to a 1,2,4-oxadiazole group. The oxadiazole ring consists of five members with two nitrogen atoms and three carbon atoms interspersed with oxygen atoms.
The molecular formula can be represented as CHNO, with a molecular weight of approximately 168.16 g/mol. The structure can be visualized using chemical drawing software or databases that provide structural representations based on SMILES notation or InChI keys.
The compound can participate in various chemical reactions typical for heterocycles:
In experimental setups, reactions may involve coupling agents or catalysts to enhance reaction efficiency. For example, using bases like sodium hydride can facilitate deprotonation steps necessary for subsequent reactions.
The mechanism by which 3-(1,2,4-oxadiazol-5-yl)morpholine exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety may contribute to binding affinity due to its electron-withdrawing properties.
Studies have shown that compounds containing the oxadiazole group exhibit varied biological activities including antimicrobial and anti-inflammatory effects. Quantitative structure-activity relationship (QSAR) analyses may provide insights into how structural variations influence activity.
3-(1,2,4-Oxadiazol-5-yl)morpholine is typically a solid at room temperature with solubility in organic solvents such as dichloromethane and acetonitrile.
The compound is expected to be stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
Relevant data includes:
This compound has potential applications in drug development due to its structural motifs that are associated with biological activity. Research indicates that derivatives of 1,2,4-oxadiazoles are being explored for their roles as anti-infective agents and other therapeutic applications.
Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, with nitrogen- and oxygen-containing rings exhibiting unparalleled versatility in drug design. The integration of privileged heterocyclic scaffolds—specifically 1,2,4-oxadiazole and morpholine—enables precise modulation of pharmacokinetic and pharmacodynamic properties. This section explores their individual and combined roles in developing "3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid", where trifluoroacetic acid (TFA) serves as a counterion enhancing solubility and crystallinity.
The 1,2,4-oxadiazole ring is a quintessential bioisostere, strategically deployed to replace ester, amide, or carbamate groups while resisting metabolic hydrolysis. Its polar aromatic ring (dipole moment: ~3.5 D) forms hydrogen bonds with biological targets, mimicking carbonyl functionalities without susceptibility to esterases. This property is critical for optimizing drug stability, as demonstrated by Ataluren—a 1,2,4-oxadiazole-containing drug that treats nonsense mutation-derived Duchenne muscular dystrophy by promoting ribosomal readthrough [5] [6].
Recent studies confirm 1,2,4-oxadiazole’s enhanced metabolic stability in hepatic microsomes. For example, oxadiazole analogs of protease inhibitors exhibit 3-fold lower clearance than ester counterparts due to reduced oxidative degradation [6]. Additionally, its electron-deficient nature facilitates π-π stacking with tyrosine or phenylalanine residues in enzyme active sites, enhancing target affinity. In kinase inhibitors like compound XI, incorporation of 1,2,4-oxadiazole elevates EGFR binding (IC₅₀ = 0.11 µM) by forming a critical hydrogen bond with Met793 [8].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Extended plasma half-life |
Metabolic Clearance | High | Moderate-Low | Reduced dosing frequency |
Hydrogen Bond Acceptor Capacity | 2-3 sites | 3 sites | Improved target affinity & selectivity |
Dipole Moment | ~1.8-2.5 D | ~3.5 D | Enhanced solubility & membrane permeability |
Morpholine (1-oxa-4-azacyclohexane) debuted in medicinal chemistry in 1935 and now features in over 100 marketed drugs. Its saturated six-membered ring balances hydrophilic oxygen and basic nitrogen (pKₐ ~8.7), improving aqueous solubility of lipophilic scaffolds. This moiety serves dual roles: as a pharmacophore directly engaging biological targets (e.g., kinase hinge binding), and as a solubilizing appendage mitigating logP challenges [1].
Historically, morpholine appeared in Timolol (β-blocker), Levofloxacin (antibiotic), and Aprepitant (NK1 antagonist). Contemporary applications focus on kinase inhibition. For instance, Finafloxacin incorporates morpholine to enhance penetration into acidic infection sites, while PI3K inhibitors like Copanlisib leverage morpholine’s hinge-binding capability [1]. The ring’s conformational flexibility allows optimal positioning in ATP-binding pockets, with N-substitutions modulating selectivity—e.g., 2,6-dimethylmorpholine in Vemurafenib augments BRAFᵛ⁶⁰⁰ᴱ affinity [1] [7].
Morpholine undergoes oxidative metabolism (predominantly at C-3/C-5) to lactams, facilitating renal clearance. This property minimizes accumulation-related toxicity but necessitates structural shielding in long-acting therapeutics [1].
Table 2: Physicochemical Contributions of Morpholine in Drug Design
Parameter | Effect of Morpholine | Example Drug | Outcome |
---|---|---|---|
Aqueous Solubility | ↑↑↑ (via H-bonding & basicity) | Finafloxacin | Enhanced bioavailability (F = 90%) |
logP Reduction | ↓ by 0.5-1.5 units | Copanlisib | Improved solubility profile |
Metabolic Clearance | Moderate (oxidation to lactams) | Gefitinib metabolites | Balanced exposure |
Target Affinity | H-bond donation/acceptance in kinase hinge regions | Vemurafenib | BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 31 nM |
Hybridization of 1,2,4-oxadiazole and morpholine exploits complementary properties to overcome multi-parameter optimization challenges. The oxadiazole’s metabolic resilience counters morpholine’s susceptibility to oxidation, while morpholine’s solubilizing power mitigates oxadiazole-mediated lipophilicity. This synergy is exemplified in dual EGFR/BRAFV600E inhibitors like compound 9h, where the morpholine-3-yl-1,2,4-oxadiazole linker enables nanomolar inhibition (EGFR IC₅₀ = 0.11 µM; BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 0.65 µM) [8].
In antimicrobial hybrids (e.g., 2-morpholinoquinoline-1,2,4-oxadiazoles 6a–n), the morpholine enhances membrane penetration while oxadiazole confers protease resistance. Compound 6c inhibits Bacillus subtilis HmoB (MIC = 1.2 µg/mL) via synergistic binding—morpholine interacts with hydrophilic residues, while oxadiazole anchors in hydrophobic pockets [3]. Molecular modeling confirms this bifunctional engagement: in neuroprotective MAO-B inhibitors, morpholine forms salt bridges with Glu84, whereas oxadiazole stacks against Tyr435 [4].
Table 3: Synergistic Effects in Hybrid Pharmacophores
Hybrid System | Biological Target | Potency | Key Synergistic Mechanism |
---|---|---|---|
Quinazoline-4-one/1,2,4-oxadiazole-morpholine (9h) [8] | EGFR/BRAFV600E | IC₅₀ = 0.11 µM/0.65 µM | Morpholine: H-bond to hinge region; Oxadiazole: π-stacking with Phe856 |
2-Morpholinoquinoline-oxadiazole (6c) [3] | Bacillus subtilis HmoB | MIC = 1.2 µg/mL | Morpholine: Solubility enhancer; Oxadiazole: Metabolic shield |
Imidazole-1,2,4-oxadiazole-morpholine [10] | EGFR | IC₅₀ = 1.21 µM | Oxadiazole: Bioisosteric replacement; Morpholine: Cellular uptake |
The trifluoroacetic acid salt in "3-(1,2,4-Oxadiazol-5-yl)morpholine" exemplifies counterion engineering. TFA enhances crystallinity and aqueous solubility (by >50% vs. free base), facilitating solid-state stability without perturbing the heterocycles’ electronic profiles [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8